Lithium, [(4-chlorophenyl)ethynyl]-
Description
Lithium, [(4-chlorophenyl)ethynyl]- is a lithium acetylide compound characterized by a 4-chlorophenyl-substituted ethynyl (C≡C⁻Li⁺) group. This organometallic reagent is widely utilized in organic synthesis for carbon-carbon bond formation, particularly in nucleophilic addition reactions and cross-coupling processes . The 4-chlorophenyl substituent introduces both steric and electronic effects, influencing reactivity and stability. Its synthesis typically involves deprotonation of terminal alkynes using strong bases (e.g., organolithium reagents) or halogen-lithium exchange reactions .
Properties
IUPAC Name |
lithium;1-chloro-4-ethynylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl.Li/c1-2-7-3-5-8(9)6-4-7;/h3-6H;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKISDZIHJKZDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[C-]#CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClLi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481160 | |
| Record name | Lithium, [(4-chlorophenyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62440-19-1 | |
| Record name | Lithium, [(4-chlorophenyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparative Analysis with Similar Ethynyl Lithium Compounds
Reactivity and Steric/Electronic Effects
The reactivity of lithium acetylides is highly dependent on substituents. Below is a comparative analysis:
Lithium, (Phenyl)ethynyl
- Substituent : Phenyl (electron-neutral aromatic group).
- Reactivity: Exhibits high reactivity in cyclization and coupling reactions due to moderate electron-withdrawing effects and low steric hindrance. For example, phenyl-substituted diyne complexes undergo successful cyclization with Fe₂(CO)₉ to form cyclopentadienone iron complexes in good yields (e.g., 91% for dimethyl 3,3'-(buta-1,3-diyne-1,4-diyl)dibenzoate) .
- Applications : Catalytic transformations, polymer synthesis .
Lithium, [(4-Chlorophenyl)ethynyl]-
- Substituent : 4-Chlorophenyl (electron-withdrawing group).
- However, steric bulk remains moderate, enabling successful coupling reactions. For instance, aryloxy ethynyl lithium derivatives are synthesized in 79% yield when diethyl ether is used as a solvent .
- Applications : Synthesis of carbon-linked nucleosides and functionalized polymers .
Lithium, (TIPS-Ethynyl)
- Substituent : Triisopropylsilyl (TIPS; bulky protecting group).
- Applications: Limited due to poor reactivity in sterically demanding systems .
Trimethylsilyl Ethynyl Lithium
Solvent and Reaction Conditions
- Diethyl Ether : Essential for stabilizing lithium acetylides like [(4-chlorophenyl)ethynyl]-lithium, as seen in the synthesis of aryloxy derivatives .
- THF : Often used in tandem with ethers to balance solubility and reactivity. For example, THF/Et₂O mixtures (1:2 ratio) optimize yields in propargyl sulfimide synthesis .
Preparation Methods
Reaction Protocol and Optimization
The synthesis begins with (4-chlorophenyl)ethynyl bromide or iodide as the precursor. Treatment with tert-butyllithium (t-BuLi) in tetrahydrofuran (THF) at –78°C induces a rapid halogen-lithium exchange (Equation 1):
$$
(4\text{-ClC}6\text{H}4)\text{C}≡\text{C}-\text{X} + t\text{-BuLi} \rightarrow (4\text{-ClC}6\text{H}4)\text{C}≡\text{C}-\text{Li} + t\text{-BuX} \quad (\text{X = Br, I})
$$
Key parameters include:
- Solvent : THF or diethyl ether, which stabilize the lithium intermediate via coordination.
- Temperature : Subzero conditions (–78°C) mitigate side reactions such as nucleophilic addition or elimination.
- Stoichiometry : A 1:1 molar ratio of precursor to t-BuLi ensures complete conversion, as excess base may degrade the product.
In a representative procedure, n-BuLi (1.6 M in hexane) was added to (4-chlorophenyl)ethynyl bromide in THF at –78°C, yielding the lithium complex with >90% efficiency after 1 hour.
Substrate Scope and Limitations
This method is highly effective for arylacetylenes but requires halogenated precursors, which may necessitate additional synthetic steps. For example, (4-chlorophenyl)ethynyl iodide is typically prepared via Sonogashira coupling of 4-chloroiodobenzene with trimethylsilylacetylene, followed by desilylation. Furthermore, sterically hindered substrates or electron-deficient arenes may exhibit reduced reactivity due to slower exchange kinetics.
Deprotonation of Terminal Alkynes: Base Selection and Kinetic Control
Deprotonation of (4-chlorophenyl)acetylene using strong bases provides a direct route to the lithium derivative. This approach avoids halogenated precursors but demands precise control over reaction conditions to prevent overdeprotonation or polymerization.
Base Systems and Reaction Conditions
Lithium diisopropylamide (LDA) and butyllithium (BuLi) are the most common bases, with LDA offering superior selectivity for terminal alkynes. The reaction proceeds as follows (Equation 2):
$$
(4\text{-ClC}6\text{H}4)\text{C}≡\text{C}-\text{H} + \text{Base} \rightarrow (4\text{-ClC}6\text{H}4)\text{C}≡\text{C}-\text{Li} + \text{Base-H}^+
$$
Optimized conditions include:
- Solvent : THF or hexane, which solubilize the base without reacting with the alkyne.
- Temperature : –78°C to –40°C, balancing reaction rate and stability.
- Additives : Magnesium ethoxide (Mg(OEt)₂) enhances deprotonation efficiency by stabilizing the lithium intermediate.
For instance, treatment of (4-chlorophenyl)acetylene with BuLi (2.5 equiv) and Mg(OEt)₂ in THF at –40°C for 2 hours afforded the lithium complex in 85% yield.
Competing Pathways and Mitigation Strategies
Competing reactions include:
- Dimerization : Alkynyllithiums may undergo oxidative coupling to form 1,3-diynes, especially at higher temperatures.
- Nucleophilic Attack : The lithium species can react with electrophilic impurities or residual moisture, necessitating rigorous drying of solvents and apparatus.
Comparative Analysis of Synthetic Methods
Table 1 summarizes the advantages and limitations of halogen-lithium exchange versus deprotonation:
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Lithium, [(4-chlorophenyl)ethynyl]- to achieve high yield and purity?
- Methodological Answer : The synthesis of [(4-chlorophenyl)ethynyl]lithium derivatives often involves transition metal-free o-lithiation of carbamate precursors. For example, O-aryl carbamates react with alkynyl lithium reagents under anhydrous conditions, yielding products with ~76–79% efficiency when using hexane/EtOAc (10:1) for purification . Key parameters include:
- Temperature : Reactions are typically conducted at room temperature or under mild cooling to avoid decomposition.
- Solvent System : Tetrahydrofuran (THF) is preferred for its ability to stabilize lithium intermediates.
- Purification : Column chromatography with hexane/EtOAc gradients ensures minimal side-product contamination.
Q. Which spectroscopic techniques are most effective for characterizing Lithium, [(4-chlorophenyl)ethynyl]-?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS (Electrospray Ionization) confirms molecular ion peaks (e.g., [M+H]+) with precision (e.g., calculated 346.1005 vs. observed 346.1007) .
- Thin-Layer Chromatography (TLC) : Rf values (e.g., 0.19 in hexane/EtOAc) monitor reaction progress .
- Nuclear Magnetic Resonance (NMR) : While not explicitly cited in the evidence, ¹H/¹³C NMR would be essential for verifying alkyne and aromatic proton environments.
Q. How should Lithium, [(4-chlorophenyl)ethynyl]- be stored to maintain stability?
- Methodological Answer :
- Moisture Sensitivity : Store under inert atmosphere (argon/nitrogen) in flame-dried glassware to prevent hydrolysis of the lithium-alkyne bond.
- Temperature : –20°C for long-term storage; short-term use at 0–4°C minimizes decomposition.
- Solvent Compatibility : Solutions in THF or Et2O remain stable for weeks if rigorously dried .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of Lithium, [(4-chlorophenyl)ethynyl]- in cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic behavior. The electron-withdrawing 4-chlorophenyl group lowers LUMO energy, enhancing reactivity toward electrophiles.
- Transition-State Analysis : Model interactions with substrates (e.g., aryl halides) to predict regioselectivity in Sonogashira-like couplings .
- Validation : Compare predicted activation energies with experimental yields (e.g., 76–79% in ) to refine models.
Q. What strategies resolve contradictions in reported reaction yields for Lithium, [(4-chlorophenyl)ethynyl]- derivatives?
- Methodological Answer :
- Parameter Screening : Systematically vary stoichiometry (e.g., alkynyllithium equivalents), solvent polarity, and reaction time.
- Side-Product Analysis : Use LC-MS or GC-MS to identify byproducts (e.g., dimerization or hydrolysis artifacts).
- Reproducibility Protocols : Adopt strict anhydrous conditions and standardized workup procedures to minimize variability .
Q. What experimental approaches study the electronic effects of substituents on the 4-chlorophenyl moiety?
- Methodological Answer :
- Hammett Analysis : Synthesize derivatives with substituents of varying σ values (e.g., –NO2, –OCH3) and correlate reaction rates/equilibrium constants.
- Electrochemical Profiling : Cyclic voltammetry (CV) quantifies redox potentials influenced by the chloro group’s electron-withdrawing nature.
- Spectroscopic Probes : UV-Vis spectroscopy tracks charge-transfer transitions to infer electronic perturbations .
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of Lithium, [(4-chlorophenyl)ethynyl]- in C–H activation?
- Methodological Answer :
- Deuterium Labeling : Compare reaction rates of protiated vs. deuterated substrates at key positions (e.g., aromatic C–H vs. alkyne C–H).
- KIE Measurement : A primary KIE > 2 suggests rate-determining C–H bond cleavage, while secondary KIEs indicate transition-state geometry changes.
- Computational Support : Pair experimental KIEs with DFT-calculated transition states to confirm mechanistic pathways .
Data Presentation and Analysis Guidelines
Q. How should researchers present and statistically validate synthetic yield data?
- Methodological Answer :
- Tabular Format : Include columns for substrate, conditions (temp, solvent), yield (%), and purity (e.g., HRMS/NMR data).
- Error Bars : Report triplicate runs with standard deviations (e.g., 79 ± 2.5%).
- Statistical Tests : Use Student’s t-test to compare yields under different conditions; p < 0.05 indicates significance .
Q. What criteria determine the suitability of Lithium, [(4-chlorophenyl)ethynyl]- for crystallographic studies?
- Methodological Answer :
- Crystallinity : Screen solvents (e.g., CHCl3/hexane) via slow evaporation to obtain single crystals.
- X-ray Diffraction : Resolve lithium coordination geometry and confirm bond lengths (e.g., C≡C: ~1.20 Å; C–Li: ~2.20 Å).
- Thermal Stability : Perform TGA/DSC to ensure crystals withstand X-ray exposure without decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
